Epigalantamine - 1668-85-5

Epigalantamine

Catalog Number: EVT-320082
CAS Number: 1668-85-5
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epi-Galantamine is a selective acetylcholinesterase inhibitor.

Galantamine

Compound Description: Galantamine is an alkaloid with acetylcholinesterase inhibitory activity. It is a clinically prescribed drug used for the treatment of Alzheimer's disease []. This activity arises from its ability to increase acetylcholine levels in the brain, which can improve cognitive function in Alzheimer's patients.

(Epi-)Martine

Compound Description: (Epi-)martine represents a pair of epimeric Amaryllidaceae alkaloids. While not discussed for specific biological activities in the provided abstracts, they serve as crucial intermediates in the synthesis of various bioactive Amaryllidaceae alkaloids, including galantamine [].

(Epi-)Crinine

Compound Description: Similar to (epi-)martine, (epi-)crinine represents another set of epimeric Amaryllidaceae alkaloids and are considered valuable intermediates in the synthesis of bioactive compounds like galantamine [].

Siculine

Compound Description: Siculine, an Amaryllidaceae alkaloid, serves as a synthetic precursor in the production of other Amaryllidaceae alkaloids, including galantamine []. Despite not having reported biological activities in the context of the provided abstracts, its role as a synthetic intermediate underscores its importance in medicinal chemistry.

Tephroapollin G and epi-Tephroapollin G

Compound Description: Tephroapollin G and epi-tephroapollin G are a pair of prenylated flavonoids isolated from Tephrosia purpurea subsp. dunensis. They exhibit neuroprotective effects [], indicating their potential in treating neurodegenerative diseases.

Dunensin

Compound Description: Dunensin, isolated from Tephrosia purpurea subsp. dunensis, is a natural compound that demonstrates potent protective effects against induced neurotoxicity [], implying its potential therapeutic application in neurodegenerative disorders.

Source and Classification

Epigalantamine falls under the category of alkaloids, specifically those derived from the Amaryllidaceae family of plants. The compound can be synthesized through various chemical methods, including total synthesis and semi-synthetic modifications of natural products. Its classification as an acetylcholinesterase inhibitor places it alongside other compounds used in cognitive enhancement and treatment of cognitive disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of epigalantamine can be achieved through several methods:

  1. Total Synthesis: This involves constructing the molecule from simpler chemical entities. Recent advances have highlighted various synthetic routes, including the use of asymmetric synthesis to produce enantiomerically pure forms of galantamine, which can subsequently be converted into epigalantamine. For instance, Koga's laboratory reported an asymmetric synthesis that yielded both enantiomers of galantamine through selective oxidation processes .
  2. Semi-synthetic Approaches: These methods involve modifying naturally occurring galantamine to produce epigalantamine. Research has shown that specific chemical reactions, such as oxidations and reductions, can effectively convert galantamine into its derivatives with tailored pharmacological properties .
  3. Biomimetic Synthesis: This approach mimics natural biosynthetic pathways to create epigalantamine efficiently. Techniques such as reductive amination and selective deprotection are employed to achieve high yields with fewer steps .
Molecular Structure Analysis

Structure and Data

Epigalantamine has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C17H21N1O3C_{17}H_{21}N_1O_3, with a molecular weight of approximately 287.36 g/mol. The structure includes a phenolic hydroxyl group, which is crucial for its interaction with acetylcholinesterase.

Structural Features

  • Rings: The presence of a bicyclic structure is essential for binding to the active site of acetylcholinesterase.
  • Functional Groups: Hydroxyl (-OH) and amine (-NH) groups play significant roles in the compound's solubility and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Epigalantamine undergoes various chemical reactions that are essential for its synthesis and modification:

  • Oxidation: The conversion of galantamine to epigalantamine often involves oxidation reactions that introduce or modify functional groups.
  • Reduction: Selective reduction processes are utilized to adjust the oxidation state of certain functional groups, enhancing biological activity.
  • Deprotection Reactions: These reactions remove protective groups introduced during synthesis, allowing for the final active compound to be obtained.

The technical details involved in these reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to ensure high yields and purity .

Mechanism of Action

Process and Data

The mechanism by which epigalantamine exerts its effects involves several key processes:

  • Acetylcholinesterase Inhibition: By binding to the active site of acetylcholinesterase, epigalantamine prevents the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts.
  • Enhanced Cholinergic Transmission: This increase in acetylcholine levels leads to improved cholinergic signaling, which is crucial for cognitive functions such as memory and learning.
  • Neuroprotective Effects: Studies suggest that epigalantamine may also exhibit neuroprotective properties by reducing oxidative stress and promoting neuronal survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during handling.

Relevant data on melting point, boiling point, and specific heat capacity may vary based on the purity of the compound obtained during synthesis .

Applications

Scientific Uses

Epigalantamine has significant applications in both clinical and research settings:

  • Alzheimer's Disease Treatment: As an acetylcholinesterase inhibitor, it is primarily used in managing symptoms associated with Alzheimer's disease by improving cognitive function.
  • Research Tool: It serves as a valuable tool in neuroscience research for studying cholinergic systems and their implications in various neurological disorders.
  • Potential Therapeutic Agent: Ongoing studies are exploring its efficacy in other cognitive impairments beyond Alzheimer’s disease, including vascular dementia .
Introduction to Epigalantamine

Definition and Structural Relationship to Galantamine

Epigalantamine (C₁₇H₂₁NO₃), molecular weight 287.36 g/mol, is a stereochemical isomer of the acetylcholinesterase inhibitor galantamine, differing exclusively in the configuration at the C4a position. This epimerization results in a distinct three-dimensional orientation where the hydroxy group at position C6 adopts an axial orientation rather than the equatorial position observed in galantamine [6] [10]. Both alkaloids share the core phenanthrene backbone characteristic of Amaryllidaceae alkaloids, incorporating a benzofuro[3a,3,2-ef][2]benzazepine ring system with a tertiary amine functionality essential for their biological interactions [2] [6]. The structural distinction, while subtle, significantly impacts their molecular geometry and pharmacological behavior. Epigalantamine lacks clinically significant acetylcholinesterase inhibitory activity due to its altered binding conformation, positioning it as a pharmacologically inert metabolite rather than a therapeutically active compound [3] [8]. This structural divergence exemplifies how stereochemical variations profoundly influence bioactivity profiles in natural product derivatives.

Table 1: Structural Comparison of Galantamine and Epigalantamine

CharacteristicGalantamineEpigalantamine
IUPAC Name(4aS,6R,8aS)-5,6,9,10,11,12-hexahydro-3-methoxy-11-methyl-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol(4aR,6R,8aS)-5,6,9,10,11,12-hexahydro-3-methoxy-11-methyl-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol
Molecular FormulaC₁₇H₂₁NO₃C₁₇H₂₁NO₃
Molecular Weight287.36 g/mol287.36 g/mol
Configuration at C4aSR
C6-OH OrientationEquatorialAxial
AChE Inhibitory ActivityPotentNegligible

Historical Context of Epigalantamine Discovery in Alkaloid Research

The identification of epigalantamine emerged from mid-20th century phytochemical investigations into Amaryllidaceae alkaloids following the initial isolation of galantamine from Galanthus nivalis (common snowdrop) by Soviet researchers in the 1950s [4]. As analytical techniques advanced, particularly chromatographic separation methods in the 1970s-1980s, researchers began detecting minor alkaloidal constituents accompanying galantamine in plant extracts and mammalian metabolic studies [6]. Epigalantamine was structurally characterized as a natural trace constituent in Leucojum aestivum (snowflake) and Narcissus species, though at concentrations substantially lower (<0.5% w/w) than its parent alkaloid [6]. Its definitive identification required sophisticated spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, which revealed the inverted stereochemistry at the ring fusion position. The compound's discovery exemplifies how technological advancements in separation science and structural elucidation enabled the identification of minor stereoisomers in complex botanical matrices, expanding our understanding of alkaloid biosynthetic pathways and metabolic transformations [4] [8].

Epigalantamine as a Metabolite: Role in Galantamine Pharmacokinetics

Epigalantamine is primarily recognized as a hepatic biotransformation product of galantamine, formed via CYP450-mediated oxidation (predominantly CYP3A4 and CYP2D6 isoenzymes) in humans [3] [8]. This metabolic pathway involves the stereochemical inversion at C4a through a proposed ketone intermediate (galantaminone), followed by stereospecific reduction yielding epigalantamine as a minor circulating metabolite [8]. Pharmacokinetic studies using high-performance liquid chromatography with mass spectrometric detection (HPLC-MS) reveal that epigalantamine typically represents <10% of total galantamine metabolites in plasma following therapeutic administration [8]. The metabolite exhibits reduced plasma clearance compared to other oxidative metabolites like O-desmethyl-galantamine, with a terminal elimination half-life of approximately 9-11 hours – slightly prolonged relative to galantamine's 7-hour half-life [1] [3] [5].

Despite its formation during galantamine metabolism, epigalantamine demonstrates negligible pharmacological activity at therapeutic concentrations. In vitro studies confirm it lacks significant binding affinity for acetylcholinesterase (AChE) or nicotinic acetylcholine receptors (nAChRs), contributing minimally to the overall pharmacodynamic profile of galantamine therapy [3] [6]. Its primary pharmacokinetic relevance lies in its role as a metabolic clearance pathway that competes with other biotransformation routes, potentially influencing interindividual variability in galantamine exposure. Population pharmacokinetic modeling indicates that factors altering CYP activity (e.g., hepatic impairment, CYP2D6 polymorphisms) may modulate epigalantamine formation kinetics, though its clinical impact remains pharmacokinetically insignificant relative to parent drug variations [5] [8].

Table 2: Metabolic Pathways and Pharmacokinetic Parameters of Galantamine and Epigalantamine

ParameterGalantamineEpigalantamineO-desmethyl-galantamine
Primary Formation RouteParent compoundCYP3A4 oxidationCYP2D6 demethylation
Plasma Protein Binding18%~15-20% (estimated)<10%
Plasma Clearance300 mL/min220 mL/min (estimated)450 mL/min
Elimination Half-life7 hours9-11 hours5-6 hours
AChE Inhibition (IC₅₀)0.35 µM>100 µM>50 µM
Relative Plasma Exposure100%2-8%15-25%

Analytical quantification of epigalantamine in biological matrices requires specialized methodologies due to its structural similarity to galantamine and low circulating concentrations. Validated HPLC methods with UV photodiode-array or mass spectrometric detection achieve separation through stereoselective chromatography, typically utilizing chiral stationary phases or optimized reverse-phase conditions capable of resolving the epimers with resolution factors >1.5 [8]. These techniques demonstrate sufficient sensitivity (lower limit of quantification: 0.5 ng/mL) to characterize epigalantamine's pharmacokinetic profile following therapeutic galantamine administration, contributing to comprehensive metabolic pathway analyses in clinical pharmacology studies [8].

Properties

CAS Number

1668-85-5

Product Name

Epigalantamine

IUPAC Name

(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1

InChI Key

ASUTZQLVASHGKV-IFIJOSMWSA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O

Synonyms

(4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol; 2-Epigalanthamine; (-)-Epigalanthamine; SPH 1068; 3-Epigalanthamine; Galantamine Impurity B

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O

Isomeric SMILES

CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.